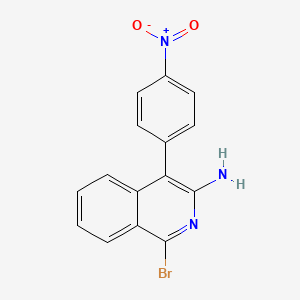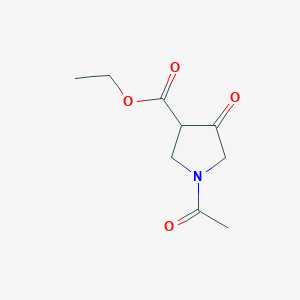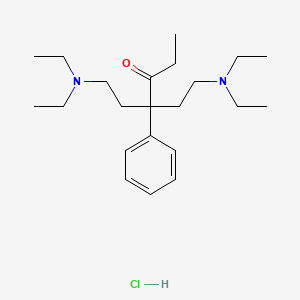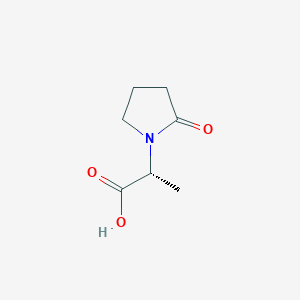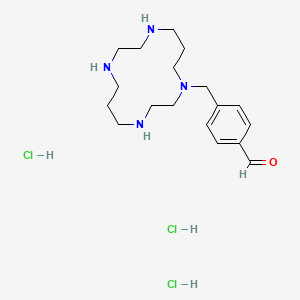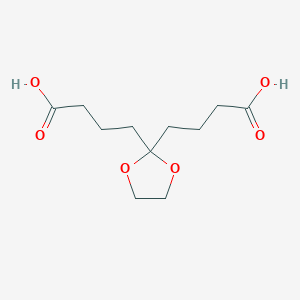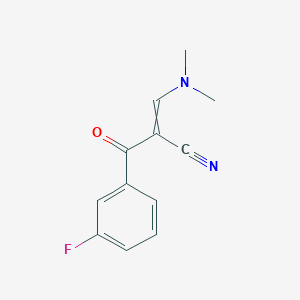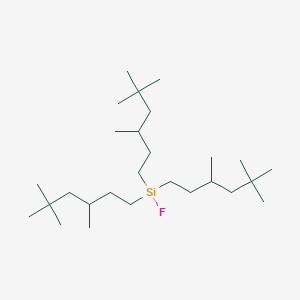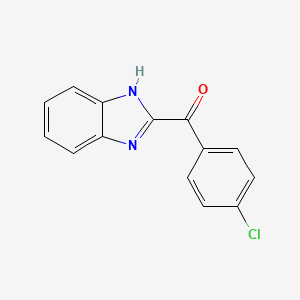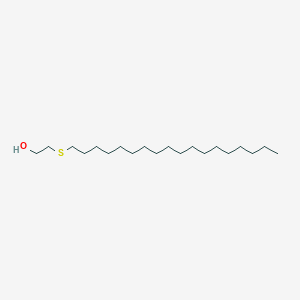
2-(Octadecylsulfanyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Octadecylsulfanyl)ethan-1-ol is an organic compound characterized by the presence of a long alkyl chain (octadecyl group) attached to a sulfur atom, which is further connected to an ethan-1-ol group This compound falls under the category of alcohols due to the presence of the hydroxyl (OH) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecylsulfanyl)ethan-1-ol typically involves the reaction of octadecyl mercaptan with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}{18}\text{H}{37}\text{SH} + \text{C}2\text{H}4\text{O} \rightarrow \text{C}{18}\text{H}{37}\text{S}\text{CH}_2\text{CH}_2\text{OH} ]
In this reaction, octadecyl mercaptan (C18H37SH) reacts with ethylene oxide (C2H4O) to form this compound (C20H42OS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized reactors and purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Octadecylsulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of octadecylsulfanyl acetic acid.
Reduction: Formation of octadecylsulfanyl ethane.
Substitution: Formation of octadecylsulfanyl ethyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-(Octadecylsulfanyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Octadecylsulfanyl)ethan-1-ol involves its interaction with lipid membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function. These interactions are crucial in its applications in drug delivery and membrane studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dodecylsulfanyl)ethan-1-ol: Similar structure with a shorter alkyl chain (dodecyl group).
2-(Hexadecylsulfanyl)ethan-1-ol: Similar structure with a hexadecyl group.
2-(Tetradecylsulfanyl)ethan-1-ol: Contains a tetradecyl group.
Uniqueness
2-(Octadecylsulfanyl)ethan-1-ol is unique due to its longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong surfactant properties. Its ability to integrate into lipid bilayers and interact with proteins makes it valuable in biological and medical research.
Propiedades
Número CAS |
26535-62-6 |
|---|---|
Fórmula molecular |
C20H42OS |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
2-octadecylsulfanylethanol |
InChI |
InChI=1S/C20H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3 |
Clave InChI |
FHDOHGWCPQVESM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
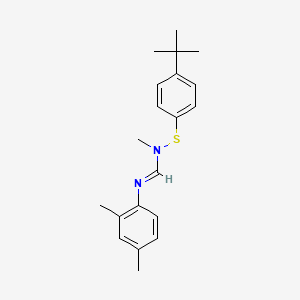
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)
